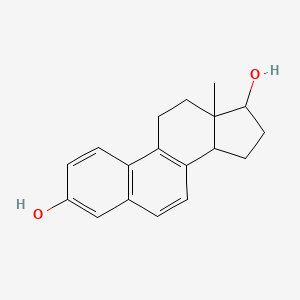
beta-Dihydroequilenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Dihydroequilenin: is a naturally occurring steroidal estrogen found in horses. It is closely related to equilin, equilenin, and estradiol. This compound has shown a selective estrogen receptor modulator-like profile of estrogenic activity, which means it can have beneficial effects on bone and the cardiovascular system without causing proliferative responses in breast and endometrial tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Beta-Dihydroequilenin can be synthesized through various chemical reactions involving steroidal precursors. The synthesis typically involves the dehydrogenation of equilin or equilenin under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: : In industrial settings, this compound is produced as a minor component of conjugated estrogens. The production process involves the extraction of estrogens from the urine of pregnant mares, followed by purification and conjugation to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Beta-Dihydroequilenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace specific functional groups on the molecule.
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Applications De Recherche Scientifique
Beta-Dihydroequilenin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal estrogens and their derivatives.
Biology: Researchers use this compound to study estrogen receptor modulation and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects in hormone replacement therapy and the treatment of osteoporosis and cardiovascular diseases.
Industry: This compound is a component of conjugated estrogens used in pharmaceutical formulations.
Mécanisme D'action
Beta-Dihydroequilenin exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the modulation of gene expression and subsequent biological effects. The compound’s selective estrogen receptor modulator-like activity allows it to provide beneficial effects on bone and cardiovascular health without stimulating the proliferation of breast and endometrial tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Equilin: Another naturally occurring steroidal estrogen found in horses, closely related to beta-Dihydroequilenin.
Equilenin: A steroidal estrogen similar to this compound, with slight differences in its chemical structure.
Estradiol: A potent estrogen hormone in humans, structurally related to this compound.
Uniqueness: : this compound is unique due to its selective estrogen receptor modulator-like activity, which allows it to provide specific therapeutic benefits without causing adverse proliferative effects. This makes it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
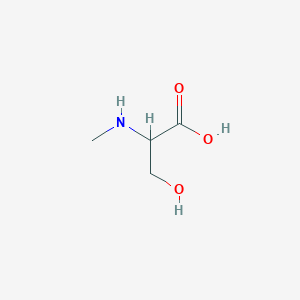

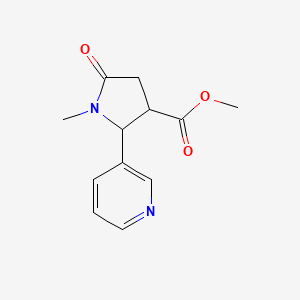
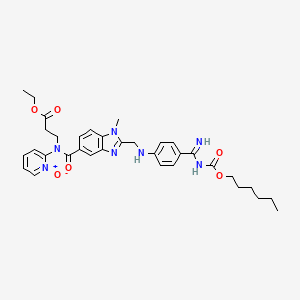
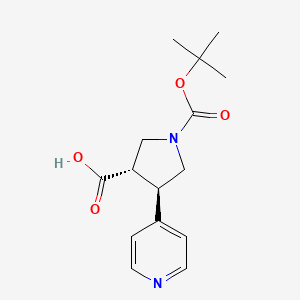



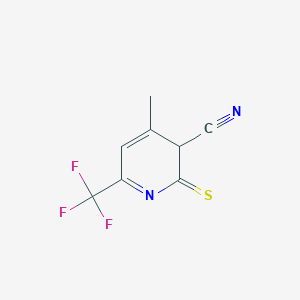
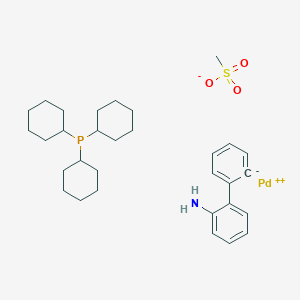

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
